molecular formula C9H8BrNO B582484 4-Bromo-2-ethoxybenzonitrile CAS No. 1255870-63-3

4-Bromo-2-ethoxybenzonitrile

Cat. No. B582484
CAS RN: 1255870-63-3
M. Wt: 226.073
InChI Key: BYYLYSYPEWKIPJ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzonitrile is a chemical compound with the CAS Number: 1255870-63-3 . It has a molecular weight of 226.07 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO/c1-2-12-9-5-8 (10)4-3-7 (9)6-11/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a boiling point of 302.7±22.0C at 760 mmHg . It has a flash point of 136.9 . The compound is stored at room temperature, sealed in dry conditions .

Scientific Research Applications

Synthesis of Biologically Active Compounds

4-Bromo-2-ethoxybenzonitrile is a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been involved in the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a significant component in producing febuxostat, a medication used to treat gout. This synthesis process, developed from commercially available 4-hydroxybenzonitrile, includes steps like bromination, oxyalkylation, and thioamidation, showcasing the compound's versatility in medicinal chemistry (Qinqin Wang et al., 2016).

Herbicide Resistance in Transgenic Plants

Research on herbicide resistance in transgenic plants has shown the application of genetic engineering to confer resistance against herbicides like bromoxynil. A specific nitrilase enzyme from Klebsiella ozaenae was introduced into plants, enabling them to detoxify bromoxynil by converting it into a less harmful metabolite. This advancement suggests the potential for this compound derivatives in developing herbicide-resistant crops, promoting agricultural sustainability (D. Stalker et al., 1988).

Spectroscopic and Optical Studies

The compound has also been the focus of spectroscopic and optical studies, such as in the case of 5-Bromo-2-methoxybenzonitrile, which shares structural similarities. Research involving quantum mechanical calculations and Density Functional Theory (DFT) has been conducted to understand its geometric structure, vibrational frequencies, and non-linear optical (NLO) properties. These studies provide insights into the electronic structure and potential applications in materials science for optical technologies (A. Kumar & R. Raman, 2017).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust and contact with skin or eyes, and wearing protective equipment .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-ethoxybenzonitrile is currently unknown

Biochemical Pathways

Without knowledge of the specific targets of this compound, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on elucidating these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific details about how such factors influence the action of this compound are currently unavailable .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Bromo-2-ethoxybenzonitrile are not well-studied. Like other benzonitriles, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of this compound, including its bromo and ethoxy functional groups .

Cellular Effects

The cellular effects of this compound are currently unknown. It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would need to be confirmed through experimental studies .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

These aspects would need to be investigated in in vitro or in vivo studies .

Dosage Effects in Animal Models

Studies would need to be conducted to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

properties

IUPAC Name

4-bromo-2-ethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYLYSYPEWKIPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-Bromo-2-fluoro-benzonitrile (5 g, 25.00 mmol), potassium carbonate (10.37 g, 75.0 mmol), ethanol (6.86 mL, 117 mmol) in DMF (50 mL) was heated at 60° C. for overnight. After filtration and concentration, the residue was dissolved in ethyl acetate (150 mL), and the solution was washed with water (30 mL) and brine (50 mL). After drying over Na2SO4, filtration and concentration, a light brown solid (5.7 g) was obtained without further purification. 1H NMR (400 MHz, CDCl3): δ 1.49 (t, J=7 Hz, 3H), 4.14 (q, J=7 Hz, 2H), 7.11 (d, J=1.7 Hz, 1H), 7.14 (dd, J=8.1, 1.7 Hz, 1H), 7.40 (d, J=8.1 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.37 g
Type
reactant
Reaction Step One
Quantity
6.86 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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